Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate typically involves the bromination of 2,3-dihydrobenzofuran followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The brominated intermediate is then subjected to esterification with methyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the parent benzofuran derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active benzofuran moiety . These interactions can modulate various biological processes, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-carboxylate: Similar structure with a carboxylate group instead of an acetate group.
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-propionate: Similar structure with a propionate group instead of an acetate group.
Uniqueness
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2070896-49-8 |
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Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
RMECJMVTRNLVQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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